Cas no 1488-48-8 (4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid)
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
- 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylicacid, 4-amino-
- 4-Amino-5-carboxy-pyrrolo<2,3-d>pyrimidin
- 4-Amino-pyrrolo<pyrimidin-5-carbonsaeure
- 3-d]pyriMidine-5-carboxylic acid
- MFCD11518926
- CS-0051039
- J-514419
- 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, 4-amino-
- A808813
- SY233848
- FT-0645831
- AMY15219
- 1488-48-8
- AKOS006326004
- P11145
- SB14124
- 4-azanyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
- AS-50803
- 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylicacid
- DTXSID60569941
- 4-aMino-7H-pyrrolo[2
- DB-063779
- 7H-4-Amino-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
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- MDL: MFCD11518926
- Inchi: 1S/C7H6N4O2/c8-5-4-3(7(12)13)1-9-6(4)11-2-10-5/h1-2H,(H,12,13)(H3,8,9,10,11)
- InChI Key: RZJHZSFLBFVOKR-UHFFFAOYSA-N
- SMILES: OC(C1=CNC2C1=C(N)N=CN=2)=O
Computed Properties
- Exact Mass: 178.04900
- Monoisotopic Mass: 178.04907545g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 105Ų
Experimental Properties
- PSA: 104.89000
- LogP: 0.81950
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 123726-1g |
4-Amino-7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, 95+% |
1488-48-8 | 95+% | 1g |
$958.00 | 2023-09-06 | |
| Chemenu | CM152285-1g |
4-Amino-7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid |
1488-48-8 | 95%+ | 1g |
$745 | 2021-08-05 | |
| Chemenu | CM152285-5g |
4-Amino-7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid |
1488-48-8 | 95%+ | 5g |
$1940 | 2021-08-05 | |
| Chemenu | CM152285-10g |
4-Amino-7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid |
1488-48-8 | 95%+ | 10g |
$3237 | 2021-08-05 | |
| TRC | A294055-50mg |
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid |
1488-48-8 | 50mg |
$ 220.00 | 2022-06-08 | ||
| TRC | A294055-100mg |
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid |
1488-48-8 | 100mg |
$ 365.00 | 2022-06-08 | ||
| TRC | A294055-250mg |
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid |
1488-48-8 | 250mg |
$ 725.00 | 2022-06-08 | ||
| Chemenu | CM152285-1g |
4-Amino-7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid |
1488-48-8 | 95%+ | 1g |
$*** | 2023-03-30 | |
| Chemenu | CM152285-5g |
4-Amino-7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid |
1488-48-8 | 95%+ | 5g |
$*** | 2023-03-30 | |
| Chemenu | CM152285-10g |
4-Amino-7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid |
1488-48-8 | 95%+ | 10g |
$*** | 2023-03-30 |
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid Suppliers
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 1488-48-8, commonly referred to as 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrrolopyrimidines, which are heterocyclic aromatic compounds with a fused pyrrole and pyrimidine ring system. The pyrrolo[2,3-d]pyrimidine core structure is particularly notable for its potential in drug discovery and material science applications.
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is characterized by its unique chemical structure, which includes an amino group (-NH₂) at the 4-position and a carboxylic acid (-COOH) group at the 5-position. These functional groups contribute to the compound's versatility and reactivity. The amino group can participate in hydrogen bonding and other non-covalent interactions, making it a valuable site for further chemical modifications. Similarly, the carboxylic acid group can undergo various reactions, such as esterification or amidation, to generate derivatives with enhanced bioavailability or specific pharmacological properties.
Recent studies have highlighted the potential of pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of various enzymes and receptors involved in disease pathways. For instance, researchers have explored the ability of this compound to modulate kinase activity, which is a critical target in cancer therapy. The kinase inhibition potential of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid has been investigated in vitro, demonstrating promising results that warrant further exploration in preclinical models.
In addition to its pharmacological applications, this compound has also been studied for its role in materials science. The heterocyclic aromatic system of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid exhibits unique electronic properties that make it a candidate for use in organic electronics and optoelectronic devices. Recent advancements in synthetic methodologies have enabled the scalable production of this compound, facilitating its integration into advanced materials research.
The synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid typically involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the pyrrolopyrimidine core through cyclization reactions and subsequent functionalization to introduce the amino and carboxylic acid groups. Researchers have also explored alternative routes to enhance the efficiency and sustainability of the synthesis process.
From a structural standpoint, 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid exhibits a planar geometry due to the aromaticity of its heterocyclic rings. This planarity contributes to its stability and reactivity under various chemical conditions. Computational studies using density functional theory (DFT) have provided insights into the electronic distribution and reactivity patterns of this compound, further aiding in its rational design for specific applications.
One area where 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid has shown particular promise is in the development of anti-inflammatory agents. Recent research has demonstrated that this compound can inhibit key inflammatory pathways without causing significant cytotoxicity to healthy cells. This property makes it a potential candidate for treating chronic inflammatory diseases such as arthritis or inflammatory bowel disease.
Furthermore, 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid has been investigated for its role in modulating ion channels. Ion channels are critical for cellular communication and are implicated in numerous pathological conditions. By targeting these channels, this compound could potentially be developed into treatments for neurological disorders or cardiovascular diseases.
In conclusion, 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS No. 1488-48-8) is a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical structure and functional groups make it an attractive candidate for drug discovery and materials science research. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing both medicine and technology.
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